(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amines, such as methanamines, are derivatives of ammonia where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are often used in the pharmaceutical industry for the production of drugs .

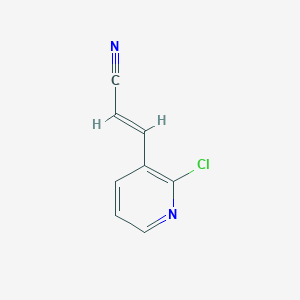

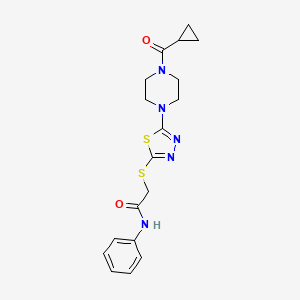

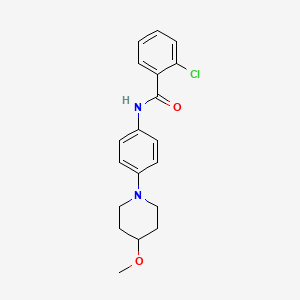

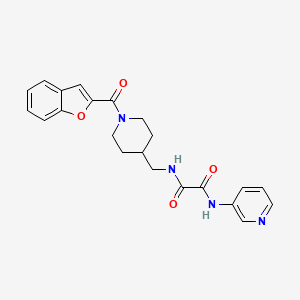

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, InChI and SMILES are string representations of the compound’s structure .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Amines, for example, are basic and can undergo reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. These properties can include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Trifluoromethanesulfonic acid derivatives are utilized in the asymmetric synthesis of various compounds. For instance, Truong, Ménard, and Dion (2007) reported on the asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds, showcasing the potential of trifluoromethanesulfonic acid derivatives in producing chiral amines, a crucial class of compounds in pharmaceuticals and fine chemicals (Truong, Ménard, & Dion, 2007).

Crystal Structure and Theoretical Investigations

Kamaraj et al. (2021) studied the crystal structure and theoretical investigations of sulfonamide compounds, focusing on the Thorpe–Ingold effect and its implications for molecular geometry and potential as cancer inhibitors. Such research underscores the importance of trifluoromethanesulfonyl derivatives in understanding molecular interactions and designing targeted therapies (Kamaraj et al., 2021).

Novel Polyimides

The synthesis and characterization of novel polyimides derived from trifluoromethanesulfonyl-containing compounds, as reported by Yin et al. (2005), highlight the role of such compounds in creating materials with exceptional thermal stability and mechanical properties. This research demonstrates the compound's relevance in material science, particularly in developing high-performance polymers (Yin et al., 2005).

Luminescent Agents for Biological Imaging

Amoroso et al. (2008) explored the application of a trifluoromethanesulfonyl derivative as a luminescent agent for biological imaging, specifically targeting mitochondria. This study showcases the potential of such compounds in enhancing the tools available for biological research and medical diagnostics (Amoroso et al., 2008).

Proton Conductivity and Methanol Permeability

Research by Yin et al. (2003) on the synthesis and characterization of sulfonated polyimide membranes from trifluoromethanesulfonyl-related compounds for fuel cell applications demonstrates their potential in energy technologies. This work underscores the importance of such compounds in developing new materials for sustainable energy solutions (Yin et al., 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(trifluoromethylsulfonyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOUOHWTYJBGCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)

![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)

![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)

![(3,3-Difluorocyclobutyl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2396094.png)

![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2396099.png)

![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)

![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2396104.png)

![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)